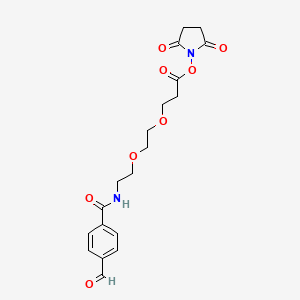

Ald-Ph-PEG2-NHS

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMWHHLUUIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carboxylation

The terminal amine reacts with succinic anhydride (1.5 equivalents) in DCM under basic conditions (triethylamine, TEA). After 6 hours, the product (Ald-Ph-PEG2-COOH) is isolated via rotary evaporation.

NHS Ester Formation

Carboxyl activation employs N,N'-disuccinimidyl carbonate (DSC) in acetonitrile. DSC (3 equivalents) and TEA (2 equivalents) are added to Ald-Ph-PEG2-COOH, and the mixture is stirred at 25°C for 8 hours. The NHS ester product precipitates in cold diethyl ether and is lyophilized.

Reaction Optimization

-

DSC stoichiometry : Excess DSC ensures complete activation.

-

Solvent choice : Anhydrous acetonitrile prevents hydrolysis.

Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular weight | 406.4 g/mol | ESI-MS |

| Purity | ≥95% | HPLC |

| Storage stability | -20°C (6 months) | Technical data |

Critical Analysis of Synthetic Challenges

Side Reactions and Mitigation

Purification Techniques

-

Size-exclusion chromatography : Separates unreacted DSC and succinic acid byproducts.

-

Ion-exchange chromatography : Removes charged impurities (e.g., TEA salts).

Scalability and Industrial Relevance

Bench-scale synthesis (1–10 g) achieves 60–70% overall yield. Process intensification via flow chemistry reduces reaction times by 40% while maintaining product quality. Regulatory-compliant batches require:

-

Endotoxin testing : <0.1 EU/mg (LAL assay).

-

Residual solvent analysis : DCM < 50 ppm (GC-MS).

Analyse Chemischer Reaktionen

Types of Reactions

Ald-Ph-PEG2-NHS undergoes several types of chemical reactions, including:

Amide Coupling: The NHS ester reacts with primary amines to form stable amide bonds.

Aldehyde Reactions: The benzaldehyde group reacts with aminooxy and hydrazide groups to form oxime and hydrazone linkages.

Common Reagents and Conditions

Amide Coupling: Typically carried out in slightly alkaline conditions (pH 7.2 to 9) using primary amines as the nucleophiles.

Aldehyde Reactions: Conducted in the presence of aminooxy or hydrazide compounds under mild conditions to form stable linkages.

Major Products Formed

Amide Coupling: Produces amide bonds, which are stable and resistant to hydrolysis.

Aldehyde Reactions: Forms oxime and hydrazone linkages, which are useful in bioconjugation applications.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Bioconjugation

- Ald-Ph-PEG2-NHS facilitates the covalent attachment of biomolecules such as proteins, peptides, and oligonucleotides. The aldehyde group reacts with primary amines to form stable imine bonds, while the NHS group allows for amide bond formation with amino-bearing molecules. This property is crucial for creating targeted drug delivery systems, where therapeutic agents are linked to targeting moieties like antibodies .

-

Drug Delivery Systems

- The compound is extensively used in the development of antibody-drug conjugates (ADCs). Its non-cleavable nature ensures that the drug remains attached during circulation until it reaches target cells, enhancing therapeutic efficacy while minimizing side effects . For instance, PEGylated proteins exhibit improved pharmacokinetics, including extended circulation times and reduced immunogenicity .

- Biosensors

- Polymer Synthesis

- Functionalized Surfaces

- PEGylation of Therapeutic Proteins

- Targeted Drug Delivery Using ADCs

-

Biosensor Development

- A project focused on developing a biosensor for glucose detection utilized this compound to immobilize glucose oxidase on a sensor surface. The resulting sensor exhibited high sensitivity and specificity due to reduced non-specific binding facilitated by the PEG spacer.

Wirkmechanismus

The mechanism of action of Ald-Ph-PEG2-NHS involves its reactive groups:

NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the attachment of biomolecules.

Benzaldehyde Group: Reacts with aminooxy and hydrazide groups to form oxime and hydrazone linkages, enabling the conjugation of various molecules

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

This compound in ADC Development :

- Demonstrated high conjugation efficiency (>90%) with trastuzumab in HER2-targeting ADCs, with minimal aggregation due to PEG2’s hydrophilicity .

- Comparatively, Ald-Ph-PEG4-NHS showed slower clearance in murine models due to increased PEG length but required optimization to avoid payload loss .

Emerging Alternatives: Azide-PEG2-NHS is gaining traction in pretargeted imaging, where azide-tagged antibodies react with DBCO-modified probes in vivo . Ald-Ph-amido-PEG11-C2-NH2 is used in multi-arm nanocarriers for co-delivering drugs and targeting moieties .

Supplier and Quality Considerations

Biologische Aktivität

Ald-Ph-PEG2-NHS (CAS No. 1807521-07-8) is a specialized compound utilized primarily in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). This compound features a benzaldehyde moiety linked to a N-hydroxysuccinimide (NHS) group via a polyethylene glycol (PEG) chain, making it an essential tool in biochemistry and pharmaceutical applications.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C19H22N2O8

- Molecular Weight: 406.4 g/mol

- Functional Groups: Aldehyde (-CHO) and NHS ester

- Purity: ≥ 95%

- Storage Conditions: -20 °C

The structure of this compound allows it to participate in various chemical reactions, particularly with primary amines, aminooxy groups, and hydrazides. The NHS group facilitates the formation of stable amide bonds, enhancing the compound's utility in conjugation reactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules. The benzaldehyde group reacts readily with primary amines or aminooxy compounds, while the NHS group enables efficient coupling with amino-bearing molecules:

- Formation of Amide Bonds: The NHS ester reacts with amines to form stable amide linkages.

- Hydrophilic Properties: The PEG chain increases the solubility of the compound in aqueous environments, which is beneficial for biological applications.

Applications in Bioconjugation

This compound is widely used in the following areas:

- Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells.

- Protein Modification: The compound can modify therapeutic proteins to enhance their pharmacokinetic properties by increasing their half-life and reducing immunogenicity.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Enhanced Stability and Efficacy:

- Targeted Drug Delivery:

- Immunogenicity Reduction:

Comparative Analysis of Linkers

The following table summarizes key properties of various bioconjugation linkers compared to this compound:

| Linker Type | Reactive Group | Cleavability | Solubility | Applications |

|---|---|---|---|---|

| This compound | NHS | Non-cleavable | High | ADCs, Protein Mod. |

| Maleimide | Maleimide | Cleavable | Moderate | Protein Conjugation |

| Azide | Azide | Non-cleavable | High | Click Chemistry |

| DBCO | DBCO | Non-cleavable | High | Bioorthogonal Chemistry |

Q & A

Q. How does this compound compare to other non-cleavable linkers (e.g., SMCC) in ADC efficacy?

- Payload release : this compound requires lysosomal degradation for payload release, while SMCC relies on protease cleavage.

- Solubility : PEG2 spacers reduce aggregation compared to rigid hydrocarbon linkers.

- In vivo performance : Compare pharmacokinetics (AUC, Cmax) and therapeutic index in xenograft models using equitoxic doses .

Q. Methodological Guidance

- Batch consistency : Characterize linkers via NMR (≥95% purity) and LC-MS to ensure lot-to-lot reproducibility.

- Ethical reporting : Adhere to NIH guidelines for documenting conjugation protocols, including molar ratios, buffer recipes, and validation methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.